Structural Differentiation from Rufinamide: 5-Pyridin-4-yl vs. Unsubstituted Core
The target compound C22H18BrN5O differs fundamentally from the clinical benchmark rufinamide. Rufinamide is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, with no substitution at the 5-position of the triazole ring. In contrast, C22H18BrN5O bears a 5-pyridin-4-yl group. This is not a minor change; patent data from Roche explicitly classifies 5-pyridinyl-1,2,3-triazole-4-carboxamides as a distinct subgenus with utility in neurological disorders, separate from unsubstituted triazoles [1]. The 5-pyridin-4-yl substitution introduces a basic nitrogen and extended pi-surface, enabling additional hydrogen-bond acceptor/donor interactions not possible with rufinamide.
| Evidence Dimension | Triazole C5-substitution (structure-based differentiation) |
|---|---|
| Target Compound Data | 5-pyridin-4-yl group present |
| Comparator Or Baseline | Rufinamide: H (no substitution at C5) |
| Quantified Difference | Qualitative: pyridin-4-yl vs. H; increases molecular weight by ~78 g/mol and adds a basic nitrogen center. |
| Conditions | Structural comparison based on chemical registry data and patent classification [1]. |
Why This Matters
This structural difference classifies the compound into a patent-protected subgenus targeting specific neurological indications, making it a non-fungible tool compound distinct from rufinamide in screening cascades.
- [1] Hoffmann-La Roche Inc. TRIAZOLE CARBOXAMIDES AND USES THEREOF. Patent application WO2015036414A1. Published 2015-03-16. View Source
